

# Milvexian for Venous Thromboembolism Prevention: A Comparative Analysis Against Standard Care

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Milvexian |           |
| Cat. No.:            | B3324122  | Get Quote |

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and safety of the investigational oral Factor XIa (FXIa) inhibitor, **milvexian**, with standard care for the prevention of venous thromboembolism (VTE). The analysis is primarily based on data from the Phase 2 AXIOMATIC-TKR clinical trial, which evaluated **milvexian** against enoxaparin in patients undergoing total knee replacement surgery.

# Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

**Milvexian** is an orally bioavailable, small-molecule inhibitor of Factor XIa, a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By selectively targeting FXIa, **milvexian** is designed to inhibit the amplification of thrombin generation, a key step in the formation of pathological blood clots, while potentially preserving the initial hemostasis that is crucial for preventing excessive bleeding.[1] This targeted approach suggests a wider therapeutic window compared to anticoagulants that act on downstream targets like Factor Xa or thrombin.[3][4]





Click to download full resolution via product page

Caption: Milvexian inhibits Factor XIa, a key enzyme in the intrinsic coagulation pathway.

#### Pivotal Clinical Evidence: The AXIOMATIC-TKR Trial

The primary data on **milvexian**'s efficacy in VTE prevention comes from the AXIOMATIC-TKR study, a Phase 2, randomized, open-label, parallel-group, dose-ranging trial.[3][5][6]

#### **Experimental Protocol: AXIOMATIC-TKR**

- Objective: To evaluate the efficacy and safety of various doses of oral milvexian compared with subcutaneous enoxaparin for preventing VTE after elective total knee replacement surgery.[5][6]
- Patient Population: The trial enrolled 1,242 patients undergoing knee arthroplasty.[6][7]
- Intervention: Patients were randomized to one of seven postoperative regimens of **milvexian** (25 mg, 50 mg, 100 mg, or 200 mg twice daily; or 25 mg, 50 mg, or 200 mg once daily) or the standard care comparator, enoxaparin (40 mg once daily).[6][7] Treatment was administered for 10-14 days.[8]



- Primary Efficacy Outcome: A composite of asymptomatic deep-vein thrombosis (DVT)
  detected by mandatory venography, confirmed symptomatic VTE, or death from any cause.
  [3][6][9]
- Primary Safety Outcome: Bleeding events, including major bleeding, clinically relevant non-major (CRNM) bleeding, and any bleeding.[6][7]



Click to download full resolution via product page

Caption: Workflow of the AXIOMATIC-TKR Phase 2 clinical trial.



## **Data Presentation: Efficacy and Safety Outcomes**

The AXIOMATIC-TKR trial demonstrated a dose-dependent reduction in the risk of postoperative VTE with **milvexian** compared to enoxaparin, without an apparent increase in bleeding risk.[3][4]

#### **Table 1: Efficacy Outcome (Incidence of VTE)**

The primary efficacy outcome was a composite of asymptomatic DVT, confirmed symptomatic VTE, or all-cause mortality.

| Treatment Group                  | N   | Incidence of VTE | VTE Rate (%) |
|----------------------------------|-----|------------------|--------------|
| Milvexian (Twice<br>Daily)       |     |                  |              |
| 25 mg                            | 129 | 27               | 21%          |
| 50 mg                            | 124 | 14               | 11%          |
| 100 mg                           | 134 | 12               | 9%           |
| 200 mg                           | 131 | 10               | 8%           |
| Combined Twice-Daily<br>Doses    | 518 | 63               | 12%          |
| Milvexian (Once Daily)           |     |                  |              |
| 25 mg                            | 28  | 7                | 25%          |
| 50 mg                            | 127 | 30               | 24%          |
| 200 mg                           | 123 | 8                | 7%           |
| Standard Care                    |     |                  |              |
| Enoxaparin 40 mg<br>(Once Daily) | 252 | 54               | 21%          |

Data sourced from multiple reports on the AXIOMATIC-TKR trial.[3][6][7][9][10]

Key Efficacy Findings:



- A significant dose-response relationship for VTE prevention was observed with twice-daily milvexian (p<0.001).[3][6][7]</li>
- The overall VTE incidence of 12% in the combined twice-daily **milvexian** groups was significantly lower than a prespecified benchmark rate of 30% (p<0.001).[4][6]
- Daily doses of milvexian at 100 mg or more were found to be superior to enoxaparin for VTE prevention.[4][10]

#### **Table 2: Safety Outcomes (Bleeding Events)**

The principal safety outcome was bleeding. The data showed comparable or lower rates of bleeding for **milvexian** across a wide dose range compared to enoxaparin.

| Bleeding Event         | Milvexian (All Doses<br>Combined) | Enoxaparin 40 mg |
|------------------------|-----------------------------------|------------------|
| N                      | 923                               | 296              |
| Any Bleeding           | 4% (38 patients)                  | 4% (12 patients) |
| Major Bleeding         | 0                                 | 1 patient        |
| Major or CRNM Bleeding | 1%                                | 2%               |
| Serious Adverse Events | 2%                                | 4%               |

Data sourced from multiple reports on the AXIOMATIC-TKR trial.[3][9][10]

Key Safety Findings:

- There was no apparent dose-dependent increase in bleeding with milvexian across a 16fold dose range.[3][4]
- The rates of any bleeding were identical between the combined **milvexian** groups and the enoxaparin group (4%).[3][7][10]
- No major bleeding events were reported in any milvexian group, compared to one in the enoxaparin group.[4][10]



• The rate of major or clinically relevant non-major bleeding was lower in the **milvexian** groups (1%) compared to the enoxaparin group (2%).[3][9][11]

#### Conclusion

The Phase 2 AXIOMATIC-TKR trial provides proof-of-principle that the oral Factor XIa inhibitor **milvexian** is an effective antithrombotic agent for VTE prevention in patients undergoing major orthopedic surgery.[4][7] **Milvexian** demonstrated a dose-dependent reduction in VTE, with higher doses showing superiority over the standard of care, enoxaparin.[10] Critically, this increased efficacy was not accompanied by an increased risk of bleeding, suggesting a favorable safety profile and a potentially wide therapeutic window.[3][4]

These promising results support the continued investigation of **milvexian** in larger Phase 3 clinical trials to confirm its efficacy and safety profile across a broader range of patients and clinical scenarios.[3][12] If these findings are borne out, Factor XIa inhibition with agents like **milvexian** could represent a significant advancement in thromboprophylaxis, offering a safer oral alternative to current anticoagulants.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is Milvexian used for? [synapse.patsnap.com]
- 2. Milvexian Wikipedia [en.wikipedia.org]
- 3. AXIOMATIC-TKR: Milvexian Promising for VTE Prevention | tctmd.com [tctmd.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [prnewswire.com]
- 6. Milvexian for the Prevention of Venous Thromboembolism PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. AXIOMATIC-TKR: Oral Factor Xla Inhibitor For the Prevention of Venous Thromboembolism - American College of Cardiology [acc.org]
- 8. Bristol Myers Squibb Late-Breaking Results From Phase 2 AXIOMATIC-SSP Study of Milvexian, an Investigational Oral Factor XIa Inhibitor, Show Favorable Antithrombotic Profile in Combination With Dual Antiplatelet Therapy [news.bms.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Milvexian for the Prevention of Venous Thromboembolism | by InpharmD™ | Medium [inpharmd.medium.com]
- 12. Milvexian: A Focus on a New Oral Anticoagulant that Targets Factor XIa for Thromboembolism Prophylaxis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Milvexian for Venous Thromboembolism Prevention: A
  Comparative Analysis Against Standard Care]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b3324122#efficacy-of-milvexian-in-preventingvenous-thromboembolism-compared-to-standard-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





